Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl-
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Overview
Description
Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl-: is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves multi-step organic reactions. For this compound, a possible synthetic route could involve:
Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.
Hydrogenation: Partial hydrogenation of the pyridine ring to form the tetrahydro derivative.
Methoxylation: Introduction of a methoxy group at the 4-position of the phenyl ring.
Methylation: Addition of a methyl group at the 1-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic hydrogenation: using palladium or platinum catalysts.
Electrophilic aromatic substitution: for bromination and methoxylation.
Nucleophilic substitution: for introducing the methyl group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions can further hydrogenate the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyridine derivatives are often used as ligands in coordination chemistry.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Some pyridine derivatives act as enzyme inhibitors, making them useful in biochemical research.
Medicine
Pharmaceuticals: Pyridine derivatives are found in various drugs due to their biological activity.
Industry
Agrochemicals: Used in the formulation of pesticides and herbicides.
Materials Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for pyridine derivatives often involves interaction with biological targets such as enzymes or receptors. The specific molecular targets and pathways can vary widely depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, known for its basicity and nucleophilicity.
3-Bromopyridine: A simpler brominated derivative.
4-Methoxypyridine: A methoxylated derivative with different electronic properties.
Uniqueness
The unique combination of bromine, methoxy, and methyl groups in Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl- imparts distinct chemical and biological properties, making it valuable for specific applications that other pyridine derivatives might not fulfill.
Properties
CAS No. |
61214-42-4 |
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Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
5-bromo-6-(4-methoxyphenyl)-1-methyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H16BrNO/c1-15-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
MCXGUJHXLOWTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(=C1C2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
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